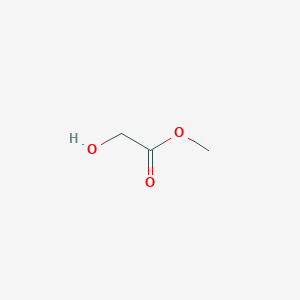
Methyl glycolate
Cat. No. B042273
Key on ui cas rn:
96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947816B2
Procedure details


After glycolic acid methyl ester (300 mg, 3.33 mmol), triphenylphosphine (1052 mg, 4.00 mmol), 1-methyl-5-mercapto-1H-tetrazole (465 mg, 4.00 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (937 mg, 4.00 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for two hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution) to give acetic acid (1-methyl-1H-tetrazole-5-ylsulfanyl)methyl ester as a colorless oily substance (549 mg, yield: 88%/glycolic acid methyl ester).








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:26][N:27]1[C:31]([SH:32])=[N:30][N:29]=[N:28]1.COCCOC(N=NC(OCCOC)=O)=O>C1COCC1.O>[CH3:26][N:27]1[C:31]([S:32][CH2:1][O:2][C:3](=[O:6])[CH3:4])=[N:30][N:29]=[N:28]1.[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(CO)=O
|
|
Name
|
|
|
Quantity
|
1052 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
465 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=NN=C1S
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
937 mg
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC(=O)N=NC(=O)OCCOC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 20° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then, water (10 ml) was added to the solution, and extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, a crude product obtained by concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=NN=C1SCOC(C)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CO)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
